1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride
Description
1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride is a synthetic amine derivative characterized by a 2,4-dimethylphenyl group attached to a 2-methylpropan-2-amine backbone, with a hydrochloride counterion. This compound belongs to a class of substituted phenethylamines, where structural modifications influence physicochemical properties and pharmacological activity.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-9-5-6-11(10(2)7-9)8-12(3,4)13;/h5-7H,8,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTHHFSGPMUPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)(C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Reductive amination serves as a cornerstone for synthesizing tertiary amines like 1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine. The process involves condensing a ketone precursor (e.g., 2,4-dimethylacetophenone) with methylamine in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is widely employed due to its selectivity for imine intermediates. The mechanism proceeds as follows:
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Imine Formation : The ketone reacts with methylamine to generate a Schiff base.
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Reduction : NaBH(OAc)₃ selectively reduces the imine to the tertiary amine.
The reaction is typically conducted in dichloromethane at room temperature, achieving yields of 70–85%.
Optimized Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Value | Impact on Reaction |
|---|---|---|
| Solvent | Dichloromethane | Enhances imine stability |
| Reducing Agent | NaBH(OAc)₃ (1.2 equiv) | Minimizes over-reduction |
| Temperature | 25°C | Balances reaction rate and safety |
| Reaction Time | 12–16 hours | Ensures complete conversion |
Acid catalysts like acetic acid (0.1 equiv) accelerate imine formation, while excess methylamine (2.0 equiv) drives the reaction to completion.
Alkylation of Primary Amines
Reaction Pathways
An alternative route involves alkylating a primary amine precursor with 2-chloropropane. For example, 2,4-dimethylbenzylamine reacts with 2-chloropropane in the presence of potassium carbonate (K₂CO₃) as a base:
Dimethylformamide (DMF) is preferred for its high polarity, which facilitates nucleophilic substitution. Yields range from 65–75%, with side products including dialkylated amines.
Catalysts and Solvents
Industrial adaptations often employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency. A comparative analysis of solvents reveals:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 75 | 92 |
| THF | 7.5 | 58 | 85 |
| Acetonitrile | 37.5 | 68 | 89 |
DMF outperforms other solvents due to its ability to stabilize transition states.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Modern facilities utilize continuous flow reactors to optimize scalability and safety. Key advantages include:
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Precise Temperature Control : Reactions occur at 50–60°C, reducing thermal degradation.
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Automated Quenching : In-line neutralization minimizes byproduct formation.
A representative setup involves:
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Mixing Zone : Ketone and methylamine are combined with acetic acid.
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Reduction Zone : NaBH(OAc)₃ is introduced under turbulent flow.
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Separation Zone : The amine is extracted using ethyl acetate and water.
This method achieves a throughput of 50 kg/h with 90% purity.
Purification Methods
Crude product purification involves:
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Recrystallization : Ethanol/water mixtures (3:1 v/v) remove hydrophobic impurities.
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Chromatography : Silica gel columns eluted with hexane/ethyl acetate (4:1) isolate the amine.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by bubbling hydrogen chloride (HCl) gas through an ether solution. Critical parameters include:
| Parameter | Optimal Value | Outcome |
|---|---|---|
| HCl Concentration | 4–6 M | Prevents oversaturation |
| Temperature | 0–5°C | Minimizes thermal decomposition |
| Stirring Rate | 500 rpm | Ensures homogeneous mixing |
The resulting hydrochloride salt exhibits >99% purity and enhanced solubility in aqueous media.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 85 | 95 | 120 | High |
| Alkylation | 75 | 92 | 95 | Moderate |
| Continuous Flow | 90 | 99 | 150 | Very High |
Reductive amination offers the best balance of yield and scalability, while alkylation is cost-effective for small-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines or other derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the molecular features of 1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride with its analogs:
*Calculated based on chlorphentermine’s formula (C₁₀H₁₅Cl₂N) with additional methyl groups.
Pharmacological and Functional Differences
- Halogenated Derivatives: Chlorphentermine (4-chloro): Widely studied as an anorectic agent, acting via norepinephrine and dopamine reuptake inhibition. The chlorine atom contributes to its prolonged half-life and receptor affinity . Fluorinated Analogs (4-fluoro, 2-fluoro): Fluorine’s electronegativity improves metabolic stability and bioavailability compared to methylated derivatives .
Methoxy-Substituted Derivatives :
- Compounds like 1-(3,4-dimethoxyphenyl)propan-2-amine are precursors for amide synthesis (e.g., acyl chloride reactions), highlighting their utility in organic chemistry rather than direct pharmacological applications .
Q & A
Q. What are the optimal synthetic routes for 1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, a Friedel-Crafts alkylation may introduce the 2,4-dimethylphenyl group, followed by amine functionalization. Key variables include temperature (e.g., 80–120°C for cyclopropane ring stability ), solvent polarity (e.g., ethanol vs. dichloromethane), and catalyst choice (e.g., palladium for hydrogenation). Yield optimization requires factorial design of experiments (DoE) to assess interactions between variables like pH, stoichiometry, and reaction time .
Q. How can researchers characterize this compound’s purity and structural integrity?
Standard techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm ).
- HPLC-MS : For purity assessment and detection of byproducts (e.g., residual amines or oxidation products).
- X-ray crystallography : To resolve stereochemical ambiguities in the hydrochloride salt form .
Q. What are its primary applications in foundational biological research?
This compound is studied as a:
- Neurochemical probe : Interactions with monoamine transporters (e.g., serotonin/dopamine) due to structural similarity to phenethylamine derivatives .
- Enzyme modulator : Preliminary in vitro assays assess inhibition of cytochrome P450 isoforms .
Advanced Research Questions
Q. How can computational modeling predict its reactivity and metabolic pathways?
Density functional theory (DFT) calculations model electron distribution in the 2,4-dimethylphenyl group, predicting sites for oxidation or electrophilic substitution. Molecular dynamics simulations map binding affinities to biological targets (e.g., GPCRs) . Metabolite prediction tools (e.g., GLORY) identify potential hydroxylation or N-demethylation pathways .
Q. What experimental strategies resolve contradictions in pharmacological data across studies?
Discrepancies in IC50 values (e.g., receptor binding vs. functional assays) may arise from:
Q. How can researchers design in vitro-to-in vivo translation studies for this compound?
- Pharmacokinetics : Assess plasma stability (e.g., half-life in rodent models) and blood-brain barrier penetration via LC-MS/MS .
- Toxicity screening : Use primary hepatocytes to predict hepatic clearance and metabolite toxicity .
Methodological Considerations
Q. What safety protocols are critical for handling this hydrochloride salt?
Q. How can purification challenges (e.g., hygroscopicity) be mitigated?
- Lyophilization : Remove water under vacuum to stabilize the hydrochloride form.
- Column chromatography : Use silica gel with methanol/ammonium hydroxide gradients to separate polar byproducts .
Analytical and Stability Challenges
Q. What advanced techniques detect trace metabolites in complex matrices?
Q. How does storage condition affect long-term stability?
- Temperature : Store at −20°C in airtight containers to prevent hydrolysis.
- Light exposure : Amber vials prevent photodegradation of the aromatic ring .
Cross-Disciplinary Applications
Q. Can this compound be integrated into materials science research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
